molecular formula C10H15N5O5 B12401377 2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate

2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate

Cat. No.: B12401377
M. Wt: 300.15 g/mol
InChI Key: LZSCQUCOIRGCEJ-DKCGKRJGSA-N
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Description

2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique isotopic labeling, which includes nitrogen-15 and carbon-13 isotopes. These isotopic labels are often used in scientific research to trace the metabolic pathways and interactions of the compound within biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Isotopic Labeling: The incorporation of nitrogen-15 and carbon-13 isotopes is achieved through the use of isotopically labeled precursors. For example, nitrogen-15 labeled ammonia or ammonium salts can be used to introduce the nitrogen-15 isotope.

    Purine Ring Formation: The purine ring is constructed through a series of cyclization reactions, often involving formylation, amidation, and cyclization steps.

    Glycosylation: The attachment of the oxolan ring is achieved through glycosylation reactions, where the purine base is reacted with a suitably protected sugar derivative.

    Deprotection and Purification: The final steps involve the removal of protecting groups and purification of the compound through techniques such as chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate continuous flow techniques to streamline the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The nitrogen and oxygen atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a tracer in studies of metabolic pathways and reaction mechanisms due to its isotopic labeling.

    Biology: It is used in studies of nucleic acid metabolism and interactions, as well as in the investigation of enzyme mechanisms.

    Medicine: The compound is used in the development of diagnostic tools and therapeutic agents, particularly in the field of oncology.

    Industry: It is used in the production of isotopically labeled compounds for various industrial applications, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor of enzymes involved in nucleic acid metabolism. Its isotopic labeling allows for the tracing of its interactions and transformations within biological systems, providing insights into its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features but without isotopic labeling.

    Guanosine: Another purine nucleoside with a similar structure but different functional groups.

    Inosine: A purine nucleoside that is structurally similar but lacks the specific isotopic labels.

Uniqueness

The uniqueness of 2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate lies in its isotopic labeling, which allows for detailed studies of its metabolic pathways and interactions. This makes it a valuable tool in scientific research, particularly in the fields of chemistry, biology, and medicine.

Properties

Molecular Formula

C10H15N5O5

Molecular Weight

300.15 g/mol

IUPAC Name

2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate

InChI

InChI=1S/C10H13N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-6,16-17H,1-2H2,(H3,11,13,14,18);1H2/t4-,5+,6+;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1;

InChI Key

LZSCQUCOIRGCEJ-DKCGKRJGSA-N

Isomeric SMILES

[13CH2]1[13C@@H]([13C@H](O[13C@H]1[15N]2[13CH]=[15N][13C]3=[13C]2[15N]=[13C]([15NH][13C]3=O)[15NH2])[13CH2]O)O.O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O.O

Origin of Product

United States

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